1,2,5-Oxadiazole-3-carbonitrile
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Overview
Description
1,2,5-Oxadiazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as energetic materials . The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazole-3-carbonitrile can be synthesized through several methods. One common route involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, which is then used as a starting material for further synthesis . Another method involves the cyclization of amidoxime with appropriate reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reaction conditions to ensure high yield and purity. This method allows for the efficient synthesis of the compound on a large scale, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different functionalized products.
Substitution: The compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, acetic anhydride, and hydrogen chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime and other functionalized oxadiazole derivatives .
Scientific Research Applications
1,2,5-Oxadiazole-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can interfere with bacterial virulence pathways, including the two-component regulation system and quorum sensing . In medicinal applications, it may act on enzymes such as thymidylate synthase and histone deacetylase to exert its effects .
Comparison with Similar Compounds
1,2,5-Oxadiazole-3-carbonitrile can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral activities.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antifungal properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a broad spectrum of applications in various fields .
Properties
IUPAC Name |
1,2,5-oxadiazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O/c4-1-3-2-5-7-6-3/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAZDXJZVSUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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